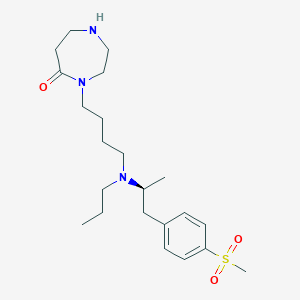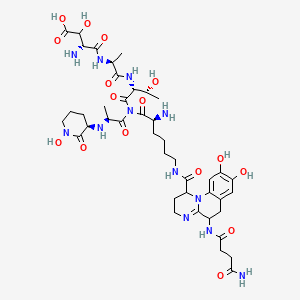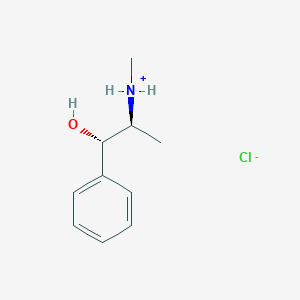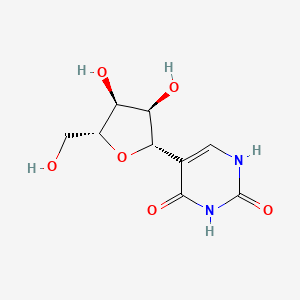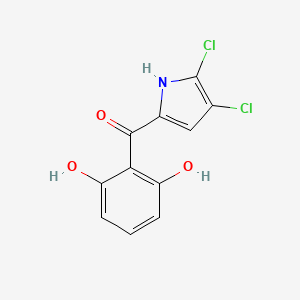
吡咯替林
描述
吡咯硫菌素是一种天然抗生素,由混合型非核糖体肽合成酶和聚酮合成酶途径生物合成。 它首次从1950年代的铜绿假单胞菌菌株T359和IFO 3455中分离出来 。吡咯硫菌素以其对卵菌、细菌、真菌和某些植物的毒性而闻名。 它对植物病原体疫霉菌具有特别显著的功效,疫霉菌会导致重大的农业损失 .
科学研究应用
吡咯硫菌素具有广泛的科学研究应用。在化学领域,它被用作研究混合型生物合成途径的模型化合物。 在生物学领域,吡咯硫菌素因其抗菌特性及其在抑制植物病原体中的作用而被研究 。 在医学领域,吡咯硫菌素衍生物正在作为潜在的抗癌药物进行研究,特别是作为Mcl-1拮抗剂,以靶向Mcl-1水平升高的癌症 。 在工业领域,吡咯硫菌素因其潜在的作为生物农药的用途而被探索,因为它具有广谱抗菌活性 .
作用机制
吡咯硫菌素通过多种机制发挥作用。它破坏靶生物体内必需细胞成分的生物合成,导致细胞死亡。 该化合物靶向参与脂肪酸生物合成、牛磺酸、铁载体和氨基酸转运的特定酶和途径 。 作为信号分子,吡咯硫菌素还调节假单胞菌中其他次级代谢产物的产生,突出了它在这些细菌的复杂通信网络中的作用 .
准备方法
合成路线和反应条件: 吡咯硫菌素通过涉及非核糖体肽合成酶和聚酮合成酶的混合途径合成。 间苯二酚环来源于I型聚酮合成酶,而二氯吡咯部分来源于II型非核糖体肽合成酶 。生物合成从PltF的腺苷化结构域激活L-脯氨酸生成脯氨酰-AMP开始。 肽载体蛋白PltL的活性形式与PltF结合,PltF然后催化PltL的氨酰化,通过将L-脯氨酸连接到PltL的4’-磷酸泛酰巯基乙胺臂的硫醇上 。脱氢酶PltE使PltL上的脯氨酰部分脱饱和,生成吡咯酰-PltL。 卤化结构域PltA以FADH2依赖性方式首先在5位,然后在4位对吡咯部分进行二氯化 。 然后将二氯吡咯基残基转移到I型聚酮合成酶PltB和PltC,随后添加三个丙二酰辅酶A单体,环化,并由硫酯酶PltG释放,生成吡咯硫菌素 .
工业生产方法: 吡咯硫菌素的工业生产涉及使用经过基因工程改造的假单胞菌菌株来提高该化合物的产量。 策略包括删除抑制吡咯硫菌素生物合成的调节基因,以及过表达参与其生产的基因 .
化学反应分析
反应类型: 吡咯硫菌素经历各种化学反应,包括氧化、还原和取代。 该化合物的二氯吡咯部分和间苯二酚环是这些转化反应的活性位点 .
常用试剂和条件: 吡咯硫菌素反应中常用的试剂包括氧化剂、还原剂和卤化剂。 这些反应的条件通常涉及特定的pH值、温度和催化剂的存在 .
形成的主要产物: 吡咯硫菌素反应形成的主要产物包括具有修饰的官能团的衍生物,例如羟基化或卤化的化合物。 这些衍生物因其增强的生物活性而被研究 .
相似化合物的比较
类似化合物: 与吡咯硫菌素类似的化合物包括2,4-二乙酰基间苯三酚和吡咯硝灵,它们也是由假单胞菌属产生的。 并表现出抗菌特性 .
独特性: 吡咯硫菌素因其混合型生物合成途径和广谱抗菌活性而具有独特性。 与其他类似化合物不同,吡咯硫菌素具有独特的二氯吡咯部分和间苯二酚环,这使其具有强大的生物活性 .
属性
IUPAC Name |
(4,5-dichloro-1H-pyrrol-2-yl)-(2,6-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c12-5-4-6(14-11(5)13)10(17)9-7(15)2-1-3-8(9)16/h1-4,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGWTZORMBTNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180384 | |
| Record name | Pyoluteorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25683-07-2 | |
| Record name | Pyoluteorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyoluteorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyoluteorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyoluteorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYOLUTEORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YM4R964TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
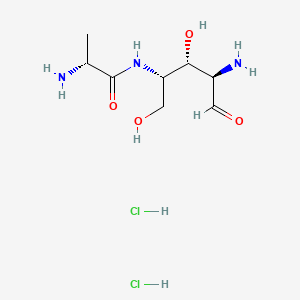
![5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile](/img/structure/B1679805.png)
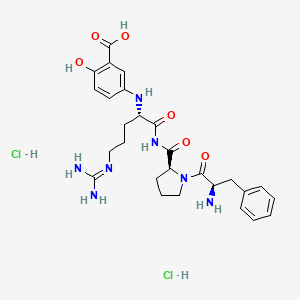


![disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1679810.png)

